5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its intricate structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as a chlorophenyl group, a methoxyethyl group, and a phenyl group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A general synthetic route may include the following steps:
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Formation of the Thieno[2,3-d]pyrimidine Core: : This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidine ring system. Common reagents used in this step include sulfur-containing compounds and nitrogen sources under acidic or basic conditions.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
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Attachment of the Methoxyethyl Group: : This step may involve the alkylation of a pyrrole derivative with a methoxyethyl halide under basic conditions.
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Formation of the Thioether Linkage: : The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide or an acyl chloride.
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Final Assembly: : The final step involves the coupling of the intermediate products to form the desired compound. This may require the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl and pyrrole moieties. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
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Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nucleophiles (NH₃, R-SH)
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **5-(4-bromophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **5-(4-fluorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C29H26ClN3O3S2 |
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Molecular Weight |
564.1g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H26ClN3O3S2/c1-18-15-23(19(2)32(18)13-14-36-3)25(34)17-38-29-31-27-26(28(35)33(29)22-7-5-4-6-8-22)24(16-37-27)20-9-11-21(30)12-10-20/h4-12,15-16H,13-14,17H2,1-3H3 |
InChI Key |
XASLPRXZBWATQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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